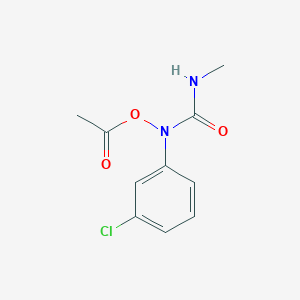
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of hydroxylamine, a highly reactive and versatile compound that has been used in various chemical reactions and synthesis processes. Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a white crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is not fully understood. However, it is believed to act as a reducing agent, which can donate electrons to other molecules. This property makes it useful in chemical reactions that require reduction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)-. However, it has been reported to have toxic effects on various organisms, including bacteria, fungi, and mammals. It has also been reported to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify. However, its toxic effects on living organisms limit its use in biological experiments. It also requires careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the use of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new chemical reactions and reduction methods. Further studies are needed to explore its potential as an antimicrobial, antitumor, and antiviral agent. Its toxic effects on living organisms also require further investigation to determine safe handling procedures and potential applications in biological experiments.
In conclusion, hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound with unique properties and potential applications in scientific research. Its high reactivity makes it useful in various chemical reactions, and it has been reported to have antimicrobial, antitumor, and antiviral properties. However, its toxic effects on living organisms limit its use in biological experiments. Further studies are needed to explore its potential applications and safe handling procedures.
Méthodes De Synthèse
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- can be synthesized using various methods, including the reaction of hydroxylamine hydrochloride with m-chloroaniline and N-methylcarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization. Another method involves the reaction of hydroxylamine hydrochloride with m-chlorophenyl isocyanate and acetic anhydride. The reaction is carried out in anhydrous conditions, and the product is purified by column chromatography.
Applications De Recherche Scientifique
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has been reported to have antimicrobial, antitumor, and antiviral properties. It has also been used as a reducing agent in chemical reactions, such as the reduction of nitro compounds to amino compounds.
Propriétés
Numéro CAS |
13790-09-5 |
|---|---|
Nom du produit |
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- |
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
[3-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-4-8(11)6-9/h3-6H,1-2H3,(H,12,15) |
Clé InChI |
LLDJYDZKUYECJU-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C1=CC(=CC=C1)Cl)C(=O)NC |
SMILES canonique |
CC(=O)ON(C1=CC(=CC=C1)Cl)C(=O)NC |
Autres numéros CAS |
13790-09-5 |
Synonymes |
N-Acetyloxy-N-(3-chlorophenyl)-N'-methylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



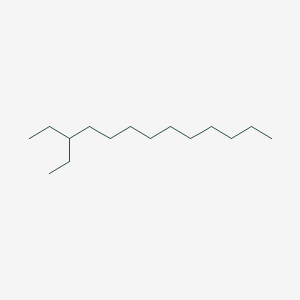
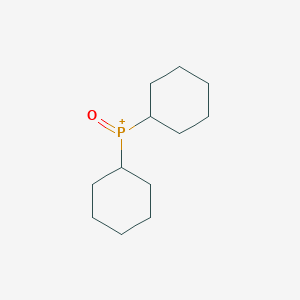
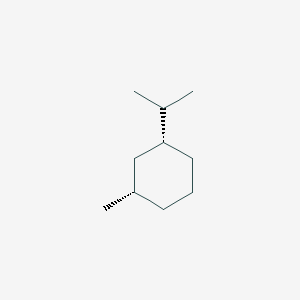
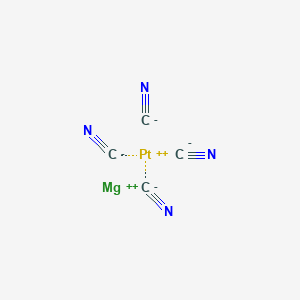
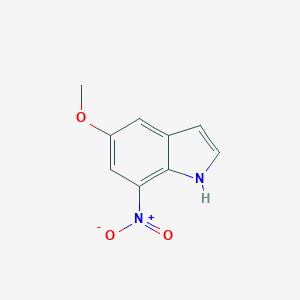
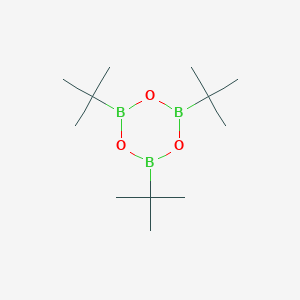

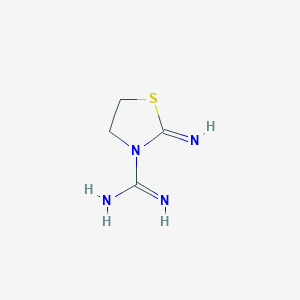
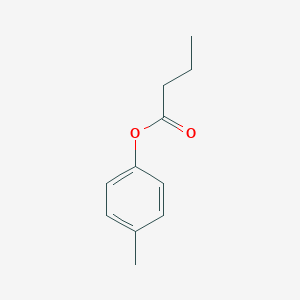
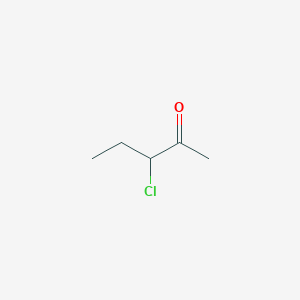
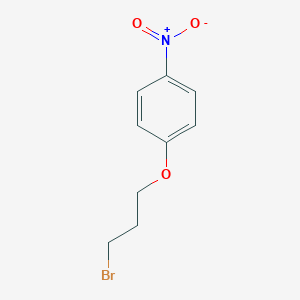
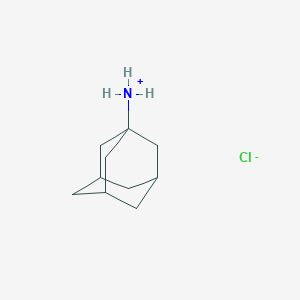
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)